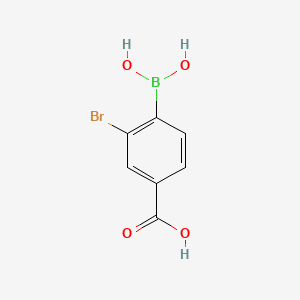
4-Borono-3-bromobenZoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Borono-3-bromobenzoic acid is an organic compound with the molecular formula C7H6BBrO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with bromine and boronic acid groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated benzoic acid derivative with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 4-borono-3-bromobenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or ethanol and bases such as potassium carbonate .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-3-bromobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding benzoic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: 3-bromobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Borono-3-bromobenzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-borono-3-bromobenzoic acid primarily involves its reactivity in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, leading to the formation of a new carbon-carbon bond . The bromine atom can also participate in various substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
3-Bromobenzoic acid: Similar structure but lacks the boronic acid group.
4-Bromo-3-nitrobenzoic acid: Contains a nitro group instead of a boronic acid group.
2-Bromo-4-fluorobenzoic acid: Contains a fluorine atom instead of a boronic acid group.
Uniqueness: 4-Borono-3-bromobenzoic acid is unique due to the presence of both bromine and boronic acid groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and various scientific applications .
Properties
Molecular Formula |
C7H6BBrO4 |
|---|---|
Molecular Weight |
244.84 g/mol |
IUPAC Name |
4-borono-3-bromobenzoic acid |
InChI |
InChI=1S/C7H6BBrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) |
InChI Key |
HHRRADHJKXVAGX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















